REACTION_CXSMILES
|
[CH:1]([OH:7])(O)[CH2:2][CH2:3][CH2:4][CH3:5].C[Sn](Cl)(Cl)C.[C:13]([O-:16])([O-])=[O:14].[K+].[K+].C(Cl)(=O)[C:20]1[CH:25]=[CH:24][CH:23]=[CH:22][CH:21]=1>C1COCC1>[C:13]([O:16][CH2:5][CH2:4][CH2:3][CH2:2][CH2:1][OH:7])(=[O:14])[C:20]1[CH:25]=[CH:24][CH:23]=[CH:22][CH:21]=1 |f:2.3.4|
|
Name
|
|
Quantity
|
1 mmol
|
Type
|
reactant
|
Smiles
|
C(CCCC)(O)O
|
Name
|
|
Quantity
|
0.01 mmol
|
Type
|
reactant
|
Smiles
|
C[Sn](C)(Cl)Cl
|
Name
|
|
Quantity
|
2 mmol
|
Type
|
reactant
|
Smiles
|
C(=O)([O-])[O-].[K+].[K+]
|
Name
|
|
Quantity
|
1.2 mmol
|
Type
|
reactant
|
Smiles
|
C(C1=CC=CC=C1)(=O)Cl
|
Name
|
|
Quantity
|
5 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Name
|
diol
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
at room temperature
|
Type
|
ADDITION
|
Details
|
the mixture was poured onto water
|
Type
|
EXTRACTION
|
Details
|
the organic portion was extracted with DCM
|
Type
|
CUSTOM
|
Details
|
After evaporation of the solvent
|
Type
|
CUSTOM
|
Details
|
a residue was obtained
|
Type
|
CUSTOM
|
Details
|
purified by flash chromatography
|
Type
|
ADDITION
|
Details
|
a mixture of DCM/MeOH as eluent
|
Name
|
|
Type
|
|
Smiles
|
C(C1=CC=CC=C1)(=O)OCCCCCO
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |